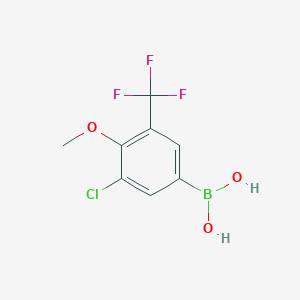

3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid

CAS No.: 2121515-22-6

Cat. No.: VC11668387

Molecular Formula: C8H7BClF3O3

Molecular Weight: 254.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121515-22-6 |

|---|---|

| Molecular Formula | C8H7BClF3O3 |

| Molecular Weight | 254.40 g/mol |

| IUPAC Name | [3-chloro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H7BClF3O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3 |

| Standard InChI Key | BZUYXQMVHKXXFK-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C(=C1)Cl)OC)C(F)(F)F)(O)O |

| Canonical SMILES | B(C1=CC(=C(C(=C1)Cl)OC)C(F)(F)F)(O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s phenyl ring features three distinct substituents:

-

Chlorine at the 3-position, contributing electronegativity and steric bulk.

-

Methoxy at the 4-position, providing electron-donating resonance effects.

-

Trifluoromethyl at the 5-position, enhancing lipophilicity and metabolic stability.

This substitution pattern creates a pronounced electronic asymmetry, influencing its reactivity in cross-coupling reactions and interactions with biological targets .

Physical Characteristics

Reported properties include:

-

Boiling Point: ~343°C at atmospheric pressure.

-

Density: Moderate, though exact values are unspecified in available literature.

-

Solubility: Limited aqueous solubility due to the trifluoromethyl group; soluble in polar organic solvents like tetrahydrofuran (THF) and ethyl acetate .

Synthetic Pathways

General Synthesis Strategy

While explicit protocols for this compound are scarce, analogous boronic acids (e.g., 3,5-difluoro-4-methylphenylboronic acid) provide insight into potential routes . A plausible synthesis involves:

-

Halogenation: Introduction of chlorine via electrophilic substitution.

-

Methoxy Installation: Nucleophilic aromatic substitution or Ullmann coupling.

-

Trifluoromethylation: Using reagents like TMSCF or CFCu.

-

Boronation: Miyaura borylation with bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst .

Challenges and Optimizations

-

Regioselectivity: Ensuring precise substitution positions requires careful control of reaction conditions.

-

Stability: The trifluoromethyl group may necessitate low-temperature lithiation steps to prevent decomposition .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl structures in drug candidates. For example:

-

Muscarinic Agonists: Analogous boronic acids (e.g., 3-chloro-4-methylphenylboronic acid) are used to synthesize biaryl amides targeting acetylcholine receptors .

-

TRPV1 Antagonists: Trifluoromethyl-substituted boronic acids aid in developing pain therapeutics .

Materials Science

-

Fluorene Synthesis: Intramolecular carbenoid insertions facilitated by boronic acids yield fluorene derivatives for organic electronics .

-

Surface Functionalization: The trifluoromethyl group enhances hydrophobicity in self-assembled monolayers (SAMs).

Comparative Analysis with Related Boronic Acids

The target compound’s mixed substituents offer a balance of electronic effects absent in simpler analogs, enabling unique reactivity profiles .

Future Research Directions

Mechanistic Studies

-

Enzymatic Inhibition: Explore interactions with serine hydrolases or proteases leveraging the trifluoromethyl group’s steric effects.

-

Catalytic Applications: Test as a ligand in asymmetric catalysis, exploiting its chiral environment.

Process Optimization

-

Continuous Flow Synthesis: Mitigate instability issues via rapid mixing and temperature control.

-

Green Chemistry: Replace traditional solvents (THF) with cyclopentyl methyl ether (CPME) for sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume